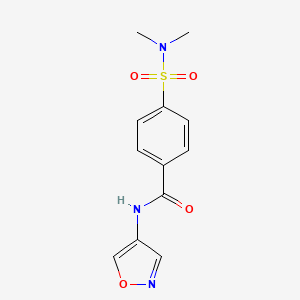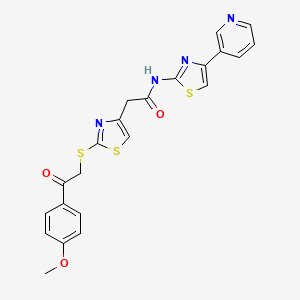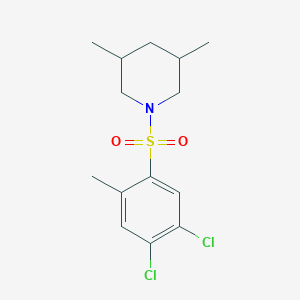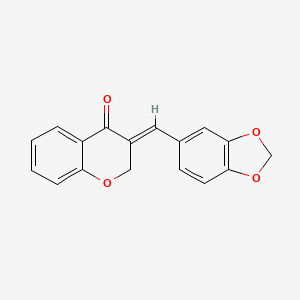![molecular formula C26H19N5OS2 B2477273 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide CAS No. 812685-74-8](/img/structure/B2477273.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole and triazoloquinolin are both important heterocyclic compounds that have been extensively studied due to their wide range of biological activities . They are often used as key structures in the development of new drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenols with various electrophiles . Similarly, the synthesis of triazoloquinolin derivatives can involve multi-step reactions starting from simple precursors .Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activities
Antimicrobial Potential : A study focused on the synthesis of new thiazolidin-4-one derivatives, including those related to the compound , to evaluate their antimicrobial activity. The compounds showed promising results against bacteria like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as fungi like Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
Antitumor Activity : Another aspect of research has been on evaluating the anticancer properties of derivatives, with some showing considerable activity against human tumor cell lines derived from neoplastic diseases. This suggests their potential as scaffolds for developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Chemical Properties and Synthesis
Synthetic Methodologies : Research has also delved into developing novel synthetic routes for these compounds, offering insights into chemical reactivity and potential for generating a variety of derivatives with therapeutic relevance. Studies have outlined methods for synthesizing compounds with potential inotropic and antimicrobial activities, indicating the versatility and medicinal chemistry importance of these structures (Al-Salahi, Marzouk, Ghabbour, & Fun H. Kun, 2014).
Positive Inotropic Activity : Some derivatives have been synthesized and evaluated for their positive inotropic activity, showing favorable activity compared to standard drugs like milrinone. This highlights the potential application of these compounds in treating cardiovascular diseases by increasing the force of heart muscle contraction (Jing-Yuan Li et al., 2008).
Mecanismo De Acción
Target of Action
It’s known that benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets could be varied depending on the specific biological activity.
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and biological activity.
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile of synthesized compounds , suggesting that the compound could have good bioavailability.
Result of Action
It’s known that benzothiazole derivatives can have various effects, such as antimicrobial activity, which could involve killing or inhibiting the growth of microbes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5OS2/c1-16-13-23-29-30-26(31(23)21-11-4-2-9-19(16)21)33-15-24(32)27-18-8-6-7-17(14-18)25-28-20-10-3-5-12-22(20)34-25/h2-14H,15H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCIFNTVDIOTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azaspiro[2.3]hexane](/img/structure/B2477191.png)

![8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2477195.png)


![4-[4-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2477198.png)



![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2477206.png)
![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2477207.png)
![(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B2477208.png)
![2-(4-Ethoxyphenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2477211.png)
![(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2477212.png)